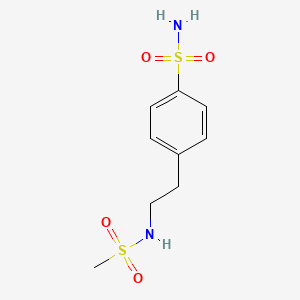

4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide is a chemical compound known for its applications in various scientific research fields. It is characterized by the presence of both sulfonamide and methanesulfonamido groups, which contribute to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide typically involves the reaction of benzene-1-sulfonamide with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonamide nitrogen acts as a nucleophilic site, enabling reactions with electrophilic reagents. This property is critical for derivatization in drug design.

Oxidation Reactions

The methanesulfonamidoethyl chain and benzene ring undergo oxidation under controlled conditions.

Reduction Reactions

The sulfonamide group can be reduced to thiols or amines, enabling structural diversification.

Acid-Base Reactions

Sulfonamides exhibit Brønsted acidity, enabling salt formation with bases.

Interaction with Biomolecules

The compound interacts with enzymes and proteins via hydrogen bonding and π-stacking.

Computational Insights

Aplicaciones Científicas De Investigación

Enzyme Inhibition

Recent studies have highlighted the importance of enzyme inhibitors in drug development. Compounds structurally similar to 4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide have shown significant inhibitory effects on carbonic anhydrases (CAs), particularly CA IX and CA II. For instance, derivatives of benzenesulfonamides have been reported to exhibit IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating high potency . This suggests that this compound could also serve as a promising candidate for further studies in enzyme inhibition.

While comprehensive studies specifically focusing on this compound are scarce, the following insights can be drawn from related research:

- Apoptosis Induction : Similar benzenesulfonamides have been shown to induce apoptosis in cancer cell lines, such as MDA-MB-231 breast cancer cells, with significant increases in apoptotic markers observed . This suggests that this compound may possess similar anticancer properties worth exploring.

- Antibacterial Studies : Research indicates that certain benzenesulfonamides can inhibit bacterial growth by targeting carbonic anhydrases essential for bacterial survival. The potential of this compound in this domain remains an area for future investigation .

- Synthesis and Mechanistic Studies : The synthesis of new derivatives based on the core structure of this compound has been explored, revealing mechanisms of action that could be applicable to drug design and development strategies .

Mecanismo De Acción

The mechanism of action of 4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or experimental effects.

Comparación Con Compuestos Similares

Similar Compounds

Sulfamethazine: Another sulfonamide compound used in veterinary medicine.

Sulfadiazine: Used in combination with other drugs to treat infections.

Sulfanilamide: A precursor to many sulfonamide drugs.

Uniqueness

4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its dual functional groups make it a versatile compound in both research and industrial applications.

Actividad Biológica

4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide, a sulfonamide derivative, has gained attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a benzene ring substituted with sulfonamide groups, which are known for their diverse therapeutic effects, particularly in enzyme inhibition and antimicrobial activity. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, including enzyme inhibition and cardiovascular effects.

Enzyme Inhibition Studies

One of the primary areas of investigation for this compound is its role as an inhibitor of carbonic anhydrases (CAs). CAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. This reaction is crucial in various physiological processes, including respiration and acid-base balance.

Inhibition of Human Carbonic Anhydrases

Research has demonstrated that this compound exhibits inhibitory activity against several human carbonic anhydrases (hCAs), specifically hCA I, II, IX, and XII. The inhibition constants (Ki values) for these interactions are significant as they indicate the potency of the compound in blocking these enzymes. In a study conducted by MDPI , the compound's synthesis and subsequent evaluation revealed that it effectively inhibits these enzymes, suggesting potential therapeutic applications in treating conditions like glaucoma and edema .

Cardiovascular Effects

Another important aspect of the biological activity of this compound is its effect on cardiovascular parameters. A study involving an isolated rat heart model assessed the impact of various benzenesulfonamides on perfusion pressure and coronary resistance.

Case Study: Perfusion Pressure and Coronary Resistance

The study indicated that 4-(2-aminoethyl)benzene sulfonamide (a related compound) significantly reduced perfusion pressure and coronary resistance over time. The findings suggest that this class of compounds may interact with calcium channels, leading to vasodilation effects . Although specific data for this compound were not directly reported, the structural similarities imply potential cardiovascular effects worth investigating further.

Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial properties. The biological activity of this compound has been evaluated in terms of its antibacterial efficacy against various pathogens.

Antibacterial Studies

In a comparative study involving several sulfonamide derivatives, it was found that compounds structurally related to this compound exhibited varying degrees of antimicrobial activity. The minimal inhibitory concentration (MIC) values were determined using standardized broth dilution methods. For instance, some derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating the potential utility of this compound in treating bacterial infections .

Pharmacokinetics and Theoretical Studies

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any drug candidate. Theoretical studies using models such as ADME/PK have suggested favorable absorption and distribution characteristics for this compound.

Key Pharmacokinetic Parameters

A recent analysis revealed that this compound demonstrates optimal volume distribution and a short half-life due to its lipophilicity properties. Additionally, it was predicted that it would not significantly interact with cytochrome P450 enzymes, suggesting minimal metabolic interference during therapeutic use .

Propiedades

IUPAC Name |

4-[2-(methanesulfonamido)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4S2/c1-16(12,13)11-7-6-8-2-4-9(5-3-8)17(10,14)15/h2-5,11H,6-7H2,1H3,(H2,10,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXMVOQQADLPOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.